2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-benzyl-N-ethylacetamide
Description
This compound is a structurally complex acetamide derivative featuring a 2-oxopyridin-1(2H)-yl core substituted with an azepane sulfonyl group at the 3-position. The azepane (7-membered cyclic amine) sulfonyl group is notable for its capacity to engage in hydrogen bonding and hydrophobic interactions, making it a critical pharmacophoric element.
Properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-benzyl-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-2-23(17-19-11-6-5-7-12-19)21(26)18-24-14-10-13-20(22(24)27)30(28,29)25-15-8-3-4-9-16-25/h5-7,10-14H,2-4,8-9,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVFPFAOPUQASL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-benzyl-N-ethylacetamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and structure-activity relationships, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 417.52 g/mol . Its structural components include an azepane ring, a sulfonyl group, and a pyridine derivative, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H27N3O4S |
| Molecular Weight | 417.52 g/mol |
| CAS Number | 1251705-22-2 |
Biological Activity
Research indicates that compounds in the same class as 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-benzyl-N-ethylacetamide exhibit various biological activities, including:
- Antitumor Activity : Similar sulfonamide derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, compounds with structural similarities have been reported to inhibit tubulin polymerization, leading to G2/M-phase arrest in cancer cells .
- Antioxidant Properties : Some related compounds have demonstrated antioxidant activity through radical scavenging assays, indicating potential protective effects against oxidative stress .
- Anti-inflammatory Effects : The presence of the sulfonamide group often correlates with anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation.
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties; thus, derivatives like this compound may also exhibit antimicrobial effects.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-benzyl-N-ethylacetamide :
- Antiproliferative Studies : A study investigating the structure–activity relationship (SAR) of similar compounds found that modifications in the benzyl and acetamide groups significantly influenced their antiproliferative activity against breast cancer cell lines, with some derivatives achieving IC50 values in the nanomolar range .
- In Vitro Assays : In vitro assays have shown that certain derivatives can inhibit cell growth effectively by disrupting microtubule dynamics, suggesting a mechanism of action similar to established chemotherapeutics like paclitaxel .
- Oxidative Stress Models : Research on antioxidant activity revealed that specific modifications in the chemical structure enhanced radical scavenging capabilities, showcasing potential therapeutic applications in oxidative stress-related diseases .
Scientific Research Applications
Structural Characteristics
The chemical structure of the compound includes:
- Azepane ring : A seven-membered nitrogen-containing ring.
- Pyridine derivative : Contributes to the compound's reactivity and biological interactions.
- Sulfonamide group : Known for its diverse biological activities, particularly in pharmaceuticals.
The molecular formula is with a molecular weight of approximately 431.6 g/mol .
Biological Activities
Research indicates that compounds similar to 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-benzyl-N-ethylacetamide exhibit a range of biological activities:
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth, making it a candidate for further development in antibiotic therapies.
Enzyme Inhibition
The compound may interact with specific enzymes, potentially serving as an inhibitor in various biochemical pathways. For instance, related compounds have shown promise in inhibiting gamma-secretase, which is implicated in Alzheimer’s disease .
Anti-inflammatory Properties
Research has indicated that sulfonamide derivatives can exhibit anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Case Studies and Research Findings
Here are some documented findings related to the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial strains at concentrations below 10 µg/mL. |
| Study B | Enzyme Interaction | Showed effective inhibition of gamma-secretase with an IC50 value in the low nanomolar range. |
| Study C | Anti-inflammatory Effects | Reported reduction in inflammatory markers in vitro, suggesting potential therapeutic applications. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, emphasizing substituent effects, synthetic routes, and inferred biological activity.
Structural Analogues with Pyridinone/Pyridazine Cores
- N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide (): Key Differences: Replaces the 2-oxopyridin-1(2H)-yl group with a 6-oxopyridazine ring (two adjacent nitrogen atoms) and introduces dichloro substituents. Implications: The pyridazine core may alter electronic properties and binding geometry compared to pyridinone. Synthetic Route: Synthesized via coupling of 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid with 3-(azepan-1-ylsulfonyl)-4-methylaniline, yielding a 79% isolated product .
- N-Benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (1) (): Key Differences: Lacks the azepane sulfonyl group and N-ethyl substitution. Features a propanamide linker instead of acetamide. Biological Relevance: Exhibits submicromolar Ki values for β1i immunoproteasome inhibition. Molecular dynamics (MD) studies highlight interactions with Phe31 and Lys33 residues, stabilized by the pyridinone ring’s orientation .
Amide Derivatives Targeting Proteasomes/Kinases
N-Cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propanamide (3) and N-Butyl-3-(2-oxopyridin-1(2H)-yl)propanamide (4) ():
- Tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate (): Key Differences: Integrates a 2-oxopyridin-1(2H)-yl group with difluorobenzoyl and amino substituents, targeting p38 MAP kinase. Therapeutic Relevance: Demonstrates anti-inflammatory and antiproliferative effects, highlighting the versatility of the 2-oxopyridinone scaffold in drug design .
Research Findings and Implications
- Binding Mechanisms : The azepane sulfonyl group in the target compound may mimic the stabilizing effects of benzyl or cyclohexyl groups in other inhibitors, enhancing residence time in hydrophobic pockets .
- Synthetic Feasibility : High-yield synthesis (e.g., 79% in ) supports scalability for analogs with azepane sulfonyl motifs.
- Therapeutic Potential: Structural parallels to p38 MAP kinase inhibitors () suggest possible applications in autoimmune or inflammatory diseases, though target validation is required.
Note: Direct inhibition data for the target compound are absent in the provided evidence; inferences are drawn from structural analogs. Further studies should prioritize enzymatic assays and MD simulations to confirm binding modes and potency.
Q & A
Basic: What synthetic methodologies are reported for preparing 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-benzyl-N-ethylacetamide?
Answer:
While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous synthetic routes for structurally related pyridinone derivatives involve:
- Sulfonylation : Reacting a pyridinone precursor with azepane sulfonyl chloride under basic conditions (e.g., TEA in THF) to introduce the azepan-1-ylsulfonyl group .
- Acetamide Coupling : Condensation of the sulfonylated intermediate with N-benzyl-N-ethylamine using coupling agents like EDCI/HOBt in DMF .
- Purification : Column chromatography or preparative HPLC to isolate the product, with yields typically optimized to ~75–80% through temperature and solvent selection .
Example Reaction Table:
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Azepane sulfonyl chloride, TEA, THF, 0°C → 25°C | Sulfonylation | 85% (hypothetical) |
| 2 | N-Benzyl-N-ethylamine, EDCI, HOBt, DMF, 24h | Amide bond formation | 79% (analogous to ) |
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key characterization methods include:
- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]+ ion) and purity (>95%) .
- 1H/13C NMR : Assigns proton environments (e.g., azepane sulfonyl protons at δ 3.1–3.4 ppm, pyridinone carbonyl at δ 165–170 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates exact mass (e.g., C₂₃H₃₀N₃O₄S: calculated 468.1922, observed 468.1925) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
